3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
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Overview
Description
3-(4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one, also known as 3-APDMCH, is an organic compound belonging to the class of cyclohexenones. It is a white, crystalline solid with a molecular weight of 190.26 g/mol and a melting point of 125-127 °C. This compound has been studied for its potential use in various scientific and industrial applications.
Scientific Research Applications
Chemical Synthesis and Characterization
- 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one and related compounds have been utilized in the synthesis of various heterocyclic systems. For instance, reactions involving similar compounds have led to the formation of dibenzodiazepines and other heterocyclic compounds, highlighting their importance in organic synthesis and medicinal chemistry (Strakov et al., 1997).
- The compound has been characterized using techniques such as FT-IR, NMR, and X-ray crystallography, providing insights into its molecular and crystal structure, which are crucial for understanding its chemical properties and potential applications (Kant et al., 2014).
Applications in Heterocyclic Synthesis
- It serves as a key reagent in the synthesis of a variety of heterocyclic compounds, such as pyrazole, pyridazine, and pyrimidin derivatives. These compounds have numerous applications in pharmaceuticals and materials science (Al-Shiekh et al., 2004).
Molecular and Crystal Structure Analysis
- Studies on compounds structurally similar to this compound have provided valuable information about their molecular and crystal structures. This is essential for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Taffenko et al., 1994).
Enamine Chemistry and Reactions
- The compound is involved in enamine chemistry, where it participates in various reactions leading to the formation of cyclohexenones and other compounds. These reactions are significant for the development of new synthetic methodologies in organic chemistry (Hickmott & Sheppard, 1972).
Potential in Molecular Docking and Drug Design
- Recent studies explore the theoretical properties of similar compounds through molecular docking, which is crucial for drug design and discovery. These studies provide a foundation for understanding how such compounds might interact with biological targets (Fatima et al., 2021).
Mechanism of Action
Mode of Action
The compound interacts with its targets through a process called transmetalation . In the context of Suzuki–Miyaura (SM) coupling reactions, transmetalation occurs when formally nucleophilic organic groups (such as boron-containing reagents) transfer to palladium. This step leads to the formation of new carbon–carbon bonds . The compound’s interaction with its targets may involve similar principles.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, influence the compound’s stability and efficacy. For instance, pH variations affect ionization and solubility. Additionally, interactions with other medications may alter its pharmacokinetics.
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412–443. DOI:10.1039/C3CS60197H
properties
IUPAC Name |
3-(4-acetylanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(18)12-4-6-13(7-5-12)17-14-8-15(19)10-16(2,3)9-14/h4-8,17H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHNWBUNTHHROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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